![molecular formula C17H15ClF3N3O2 B2997049 N-(4-chlorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide CAS No. 2034478-38-9](/img/structure/B2997049.png)
N-(4-chlorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide
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Description
N-(4-chlorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H15ClF3N3O2 and its molecular weight is 385.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
N-(4-chlorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide and its analogs have been synthesized and evaluated for various biological activities. These compounds have been investigated primarily for their potential as central nervous system (CNS) active agents, showing promise in therapeutic applications.
- Antidepressant and Nootropic Activities : Thomas, Nanda, Kothapalli, and Hamane (2016) explored the synthesis of Schiff’s bases and 2-azetidinones, including compounds similar to N-(4-chlorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide. They found that certain compounds exhibited significant antidepressant and nootropic activities, indicating the potential of the 2-azetidinone skeleton as a CNS active agent (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antimicrobial and Antitubercular Activities
Research has also focused on the antimicrobial and antitubercular activities of compounds structurally related to N-(4-chlorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide.
- Antimicrobial and Antitubercular Potential : Chandrashekaraiah, Lingappa, Gowda, and Bhadregowda (2014) synthesized new pyrimidine-azetidinone analogues and evaluated them for their antimicrobial and antitubercular activities. These compounds were tested against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, showcasing their potential as antibacterial and antitubercular agents (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Other Biological Activities
Further research has been conducted to explore a variety of biological activities of these compounds, demonstrating their versatile application in medicinal chemistry.
- Anticancer and Anti-inflammatory Properties : Rahmouni et al. (2016) investigated novel pyrazolopyrimidines derivatives, which have structural similarities to N-(4-chlorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide, for their anticancer and anti-5-lipoxygenase activities. These compounds were screened for their cytotoxicity against different cancer cell lines and for their ability to inhibit the 5-lipoxygenase enzyme, an important target in inflammation and cancer therapy (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O2/c18-12-6-4-11(5-7-12)8-22-16(25)24-9-13(10-24)26-15-3-1-2-14(23-15)17(19,20)21/h1-7,13H,8-10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJHCEUVGLHTDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)OC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide |
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